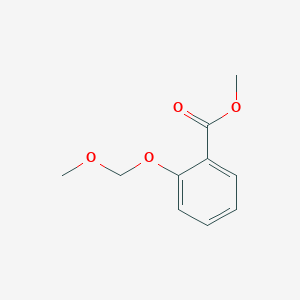

Methyl 2-(methoxymethoxy)benzoate

Description

Properties

CAS No. |

27701-23-1 |

|---|---|

Molecular Formula |

C10H12O4 |

Molecular Weight |

196.2 g/mol |

IUPAC Name |

methyl 2-(methoxymethoxy)benzoate |

InChI |

InChI=1S/C10H12O4/c1-12-7-14-9-6-4-3-5-8(9)10(11)13-2/h3-6H,7H2,1-2H3 |

InChI Key |

UBYWYGVADKPGNR-UHFFFAOYSA-N |

SMILES |

COCOC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

COCOC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Foundational & Exploratory

Thermodynamic Stability of MOM-Protected Methyl Salicylate Derivatives

The following technical guide provides an in-depth analysis of the thermodynamic and kinetic stability of Methoxymethyl (MOM) protected methyl salicylate derivatives.

Technical Guide & Whitepaper

Executive Summary

The protection of methyl salicylate with a Methoxymethyl (MOM) ether moiety represents a unique case study in protecting group chemistry. Unlike standard phenols, methyl salicylate possesses a strong intramolecular hydrogen bond (IMHB) between the phenolic hydroxyl and the ester carbonyl (

This guide details the thermodynamic landscape of this protection, revealing that while the derivative is kinetically stable to base and mild thermal stress, it is thermodynamically primed for acid-catalyzed hydrolysis. The restoration of the IMHB upon deprotection acts as a powerful driving force, distinct from simple steric relief.

The Thermodynamic Landscape

To understand the stability of MOM-protected methyl salicylate (MOM-MS), one must quantify the energy trade-offs involved in its formation and cleavage.

The Intramolecular Hydrogen Bond (IMHB) Penalty

In its native state, methyl salicylate exists in a planar conformation stabilized by a resonance-assisted hydrogen bond (RAHB).

-

Bond Energy: Quantum mechanical calculations (DFT/B3LYP) and experimental IR data place this stabilization energy between 6.5 and 10.5 kcal/mol [1][2].

-

Consequence of Protection: Installing the MOM group requires breaking this interaction and forcing the ester group out of planarity to avoid steric clash with the new acetal oxygen. This makes the formation of MOM-MS thermodynamically "uphill" compared to the protection of para-hydroxybenzoate.

Enthalpic vs. Entropic Factors

-

Enthalpy (

): The cleavage of the MOM ether is enthalpically favorable. The system releases the strain energy of the acetal and regains the significant stabilization energy of the IMHB. -

Entropy (

): The rigid, planar structure of the free phenol is entropically disfavored compared to the freely rotating MOM ether. However, the enthalpic gain from the H-bond typically dominates, making hydrolysis spontaneous under acidic conditions.

Chemical Stability Profile

Acid Lability & Hydrolysis Kinetics

While MOM ethers are generally acid-labile, the methyl salicylate derivative exhibits unique kinetics due to the electron-withdrawing nature of the ortho-ester.

-

Mechanism: The rate-determining step (RDS) is the unimolecular heterolysis of the protonated ether to form the oxocarbenium ion and the free phenol.

-

Electronic Effect: The ortho-ester group withdraws electron density from the aromatic ring. While this makes the phenol a better leaving group (lower pKa ~9.8), it destabilizes the transition state leading to the oxocarbenium ion.

-

Result: MOM-MS is more resistant to acid hydrolysis than MOM-ethers of electron-rich phenols (e.g., 4-methoxyphenol) but will hydrolyze cleanly given sufficient time or stronger acid strength due to the thermodynamic sink provided by the reforming IMHB [3].

Base and Thermal Stability

-

Base Stability: The acetal linkage is inert to nucleophilic attack. MOM-MS is stable against hydroxides, hydrides (LiAlH4), and organometallics, provided the ester moiety itself is not attacked.

-

Thermal Stability: Stable up to ~150°C in neutral media. Thermal decomposition generally requires acidic trace contaminants.

Mechanistic Visualization

Diagram 1: Acid-Catalyzed Hydrolysis Pathway

The following diagram illustrates the specific pathway for MOM-MS hydrolysis, highlighting the role of the IMHB as the thermodynamic endpoint.

Caption: Kinetic pathway of acid-catalyzed hydrolysis. The red dashed line indicates the high energy barrier to reverse the reaction.

Experimental Protocols

Protocol A: Thermodynamic Protection (Synthesis)

Objective: Install MOM group overcoming the IMHB barrier. Self-Validating Metric: Disappearance of the downfield phenolic proton (>10 ppm) in 1H NMR.

-

Preparation: In an oven-dried flask under Argon, dissolve Methyl Salicylate (1.0 eq) in anhydrous DCM (0.5 M).

-

Deprotonation: Add

-Diisopropylethylamine (DIPEA) (2.0 eq). Note: The solution may not change color significantly as the phenol is only weakly acidic. -

Alkylation: Cool to 0°C. Dropwise add Chloromethyl Methyl Ether (MOMCl) (1.5 eq).

-

Caution: MOMCl is a carcinogen. Use strict safety controls.

-

-

Reflux: Warm to RT and then reflux (40°C) for 4-6 hours.

-

Why Reflux? The IMHB reduces the nucleophilicity of the phenol oxygen. Thermal energy is required to drive the reaction to completion.

-

-

Quench & Workup: Quench with sat. NaHCO3. Wash organic layer with 1M HCl (rapidly) to remove DIPEA, then brine.

-

Validation:

-

TLC: Product Rf will be lower than starting material (loss of IMHB exposes the polar ester).

-

NMR: Look for MOM singlet (

ppm) and methylene (

-

Protocol B: Controlled Deprotection

Objective: Cleave MOM group without hydrolyzing the methyl ester.

-

Reagent: Prepare a 1% solution of conc. HCl in Methanol.

-

Reaction: Dissolve MOM-MS in the methanolic HCl (0.1 M). Stir at 40°C.

-

Monitoring: Monitor by TLC every 30 mins.

-

Endpoint: Reappearance of the highly mobile (high Rf) spot of methyl salicylate (due to IMHB masking polarity).

-

-

Validation: 1H NMR must show the return of the phenolic proton at

ppm.

Quantitative Data Summary

| Parameter | Value / Description | Source |

| IMHB Energy | 6.5 - 10.5 kcal/mol | [1][2] |

| pKa (Phenol) | ~9.8 (Methyl Salicylate) | [3] |

| Hydrolysis Rate | Slower than 4-OMe-phenol MOM ether | [4] |

| Thermal Limit | ~150°C (Neutral conditions) | [5] |

| Critical pH | Labile at pH < 4.0 | [6] |

References

-

Intramolecular Hydrogen Bonding in Salicylates

- Source: Verevkin, S. P., et al.

-

Quantum Mechanical Analysis of Methyl Salicylate

- Source: Aparicio, S., & Alcalde, R. "On the Structure of Liquid Methyl Salicylate: the Role of Intramolecular Hydrogen Bonding." European Journal of Chemistry, 2010.

-

Electronic Effects on Phenol Acidity

- Source: "Electronic Spectra of ortho-Substituted Phenols: An Experimental and DFT Study." Journal of Spectroscopy, 2018.

-

Chemoselective Deprotection of MOM Ethers

-

Source: Fujioka, H., et al. "Chemoselective Transformations of Aromatic Methoxymethyl Ethers."[1] ACS Omega, 2019.

-

-

Thermal Analysis of Methyl Salicylate

- Source: "A thermal analysis study of methyl salicylate." Journal of Thermal Analysis and Calorimetry, 2008.

-

MOM Group Stability Guide

Sources

Solubility Profile and Solvent Selection Strategy for Methyl 2-(methoxymethoxy)benzoate

Topic: Solubility Profile of Methyl 2-(methoxymethoxy)benzoate in Organic Solvents Content Type: Technical Guide / Whitepaper Audience: Researchers, Synthetic Chemists, and Drug Development Professionals[1]

Executive Summary

Methyl 2-(methoxymethoxy)benzoate (CAS: 19346-63-5) is a critical synthetic intermediate, functioning primarily as a protected derivative of methyl salicylate.[1] The introduction of the methoxymethyl (MOM) group masks the phenolic hydroxyl, significantly altering the molecule's physicochemical properties by eliminating its primary hydrogen-bond donor capability.[1]

This guide provides a definitive solubility profile based on structural analysis and empirical synthetic utility. Unlike its parent compound, methyl salicylate, this derivative exhibits enhanced lipophilicity and stability in basic media, dictating specific solvent choices for reaction, extraction, and purification workflows.[1]

Physicochemical Basis of Solubility[1]

To understand the solubility behavior of Methyl 2-(methoxymethoxy)benzoate, one must analyze the structural shift from the parent molecule.[1]

-

Loss of Hydrogen Bond Donor: The protection of the phenol (–OH) with a MOM group (–OCH₂OCH₃) removes the intramolecular hydrogen bond typically observed in salicylates. This increases the molecule's interaction with polar aprotic solvents.

-

Lipophilicity (LogP): The addition of the ether linkage increases the hydrocarbon content, raising the partition coefficient (LogP).[1] The molecule behaves as a lipophilic ester-ether.[1]

-

Dielectric Compatibility: The compound shows high affinity for solvents with moderate dielectric constants (

= 4–20), such as dichloromethane (DCM) and tetrahydrofuran (THF).[1]

Predicted Solubility Matrix

| Solvent Class | Representative Solvents | Solubility Rating | Mechanistic Rationale |

| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform | Excellent | Dipole-dipole interactions; primary solvent for synthesis.[1] |

| Esters & Ethers | Ethyl Acetate, THF, Diethyl Ether | Excellent | Van der Waals forces and ether-oxygen coordination.[1] |

| Aromatic Hydrocarbons | Toluene, Benzene | Good | |

| Polar Protic | Methanol, Ethanol, Isopropanol | Good | Soluble, but potential for transesterification under acidic/basic conditions. |

| Aliphatic Hydrocarbons | Hexanes, Pentane | Moderate/Low | Soluble at low concentrations; often used as a co-solvent for crystallization. |

| Aqueous Media | Water, Brine | Insoluble | Hydrophobic exclusion; forms a biphasic system (crucial for extraction).[1] |

Experimental Protocols for Solubility Determination

Reliable solubility data is foundational for process scaling. The following protocols provide a standardized method for verifying solubility in specific solvent systems.

Protocol A: Gravimetric Solubility Determination (Saturation Method)

Objective: To determine the maximum mass of solute dissolvable in a solvent at a fixed temperature.[1]

-

Preparation: Weigh 100 mg of Methyl 2-(methoxymethoxy)benzoate into a tared 4 mL scintillation vial.

-

Solvent Addition: Add the target solvent in 50

L aliquots using a micropipette. -

Equilibration: Vortex for 30 seconds after each addition. Sonicate for 5 minutes if dissolution is slow.

-

Visual Inspection: Continue addition until the solution is clear and no solid/oil residue remains.

-

Calculation:

Where

Protocol B: Partition Coefficient Assessment (Shake-Flask Method)

Objective: To assess lipophilicity for extraction efficiency.[1]

-

System: Prepare a 1:1 mixture of Octanol and Water (pre-saturated).

-

Loading: Dissolve 50 mg of the compound in the Octanol phase.

-

Equilibration: Shake vigorously for 30 minutes at 25°C. Centrifuge to separate phases.

-

Analysis: Analyze both phases via HPLC (UV detection at 280 nm).

-

Result: High concentration in the octanol phase confirms the requirement for organic extraction during workup.

Solvent Selection for Synthetic Workflows[1][2]

The solubility profile dictates the operational solvent for each stage of the synthetic lifecycle.

Diagram 1: Solvent Decision Logic

The following decision tree illustrates the optimal solvent choice based on the process stage (Reaction vs. Purification).

Caption: Operational solvent selection logic based on the chemical compatibility of Methyl 2-(methoxymethoxy)benzoate.

Critical Considerations

-

MOM Stability: The methoxymethyl group is acid-labile. Avoid prolonged exposure to acidic alcoholic solvents (e.g., MeOH/HCl) unless deprotection is intended.[1]

-

Grignard Reactions: The compound is highly soluble in THF and Diethyl Ether, making it an ideal substrate for Grignard additions to the ester. The MOM group prevents quenching of the reagent by the phenol.

-

Crystallization: Due to the "greasy" nature of the MOM group, this compound often exists as an oil or low-melting solid. Recrystallization is difficult; column chromatography (Hexane/EtOAc) is the preferred purification method.

References

-

Greene, T. W., & Wuts, P. G. M. (1999).[1] Protective Groups in Organic Synthesis. Wiley-Interscience.[1] (Detailed protocols on MOM protection and stability). [1]

-

Organic Syntheses. (2000). Protection of Alcohols as Methoxymethyl (MOM) Ethers. (General procedure for MOM-Cl reaction in DCM). [1]

-

PubChem. (2024). Methyl 2-methoxybenzoate Compound Summary. (Physicochemical data of the structural analog used for lipophilicity benchmarking).

-

Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: Methyl 2-methoxybenzoate. (Handling and solubility safety data).

Sources

Literature review of Methyl 2-(methoxymethoxy)benzoate in natural product synthesis

The following technical guide details the utility, synthesis, and application of Methyl 2-(methoxymethoxy)benzoate in natural product synthesis, specifically focusing on its role as a pivotal intermediate for constructing polyketide scaffolds, isocoumarins, and anthraquinones.

Executive Summary

Methyl 2-(methoxymethoxy)benzoate (CAS: 27701-23-1) is a specialized benzoate ester derivative employed as a robust building block in the total synthesis of oxygenated aromatic natural products.[1] Its structural core—a methyl ester ortho-positioned to a methoxymethyl (MOM) protected phenol—serves two critical functions:

-

Latent Nucleophilicity/Electrophilicity: The ester moiety acts as a controlled electrophile for condensation with lithiated nucleophiles (e.g., sulfones, nitriles, esters).

-

Regiochemical Directing: The MOM ether acts as a Directed Metalation Group (DMG) for ortho-lithiation strategies while simultaneously protecting the phenol against basic conditions (e.g., LDA,

-BuLi) used in carbon-carbon bond formation.

This guide explores its application in the synthesis of 8-hydroxyisocoumarins (e.g., Mellein, Ochratoxin A analogs) and anthraquinones via the Hauser-Kraus annulation.

Chemical Profile & Synthesis of the Reagent

Structural Analysis

-

Systematic Name: Methyl 2-(methoxymethoxy)benzoate[1]

-

Formula:

-

MW: 196.20 g/mol

-

Key Functionality: Ortho-MOM-protected methyl ester.

-

Stability: Stable to strong bases (LDA, LiTMP) and nucleophiles; labile to protic acids (TFA, HCl) and Lewis acids (

).

Preparation Protocol

The synthesis involves the protection of methyl salicylate using chloromethyl methyl ether (MOM-Cl) under basic conditions.

Protocol: MOM Protection of Methyl Salicylate

-

Reagents: Methyl salicylate (1.0 equiv), Sodium hydride (NaH, 60% dispersion, 1.2 equiv), MOM-Cl (1.2 equiv), DMF (anhydrous).

-

Procedure:

-

Suspend NaH in anhydrous DMF at 0°C under

. -

Add methyl salicylate dropwise. Stir for 30 min to form the sodium phenoxide (yellow solution).

-

Add MOM-Cl dropwise (Caution: Carcinogen).

-

Warm to room temperature and stir for 2–4 hours.

-

Quench: Pour into ice-water/brine.

-

Workup: Extract with EtOAc, wash with water/brine, dry over

. -

Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).

-

Yield: Typically >90% (Colorless oil).

-

Mechanistic Utility & Synthetic Modules

Module A: Synthesis of 8-Hydroxyisocoumarins

The most direct application is the synthesis of 3-substituted 8-hydroxyisocoumarins. The MOM group is crucial here: it prevents phenoxide formation (which would deactivate the ester towards nucleophilic attack) and allows for the formation of a

Mechanism:

-

Condensation: Reaction with a lithiated nucleophile (e.g., lithiated acetonitrile or acetate) yields a

-keto species. -

Cyclization: Acidic deprotection removes the MOM group and induces lactonization between the revealed phenol and the ketone/ester.

Case Study: Synthesis of Mellein Analogs

-

Step 1: Condensation of Methyl 2-(methoxymethoxy)benzoate with lithiated acetone dimethylhydrazone or similar enolate equivalent.

-

Step 2: Hydrolysis to the

-diketone. -

Step 3: Acid-catalyzed cyclization to form the isocoumarin core.

Module B: Hauser-Kraus Annulation (Anthraquinones)

This reagent is a precursor to sulfonylphthalides , which are the key dipoles in the Hauser-Kraus annulation for synthesizing anthraquinones and anthracyclines (e.g., Daunorubicin intermediates).

Pathway:

-

Condensation: Methyl 2-(methoxymethoxy)benzoate + Lithiated Phenyl Sulfone

-

Reduction:

-Keto Sulfone -

Cyclization: Acidic cyclization

Sulfonylphthalide. -

Annulation: Sulfonylphthalide + Enone (Michael acceptor)

Anthraquinone.

Experimental Protocols

Protocol 4.1: Condensation with Lithiated Sulfone (Hauser-Kraus Precursor)

-

Objective: Synthesis of 2-(phenylsulfonylmethyl)benzoic acid derivative.

-

Reagents: Methyl 2-(methoxymethoxy)benzoate (1.0 equiv), Methyl phenyl sulfone (1.1 equiv), n-BuLi (2.2 equiv), THF.

-

Procedure:

-

Dissolve methyl phenyl sulfone in dry THF at -78°C.

-

Add n-BuLi dropwise to generate the sulfone carbanion (yellow/orange). Stir for 30 min.

-

Add Methyl 2-(methoxymethoxy)benzoate (dissolved in THF) dropwise.

-

Stir at -78°C for 1 h, then warm to 0°C.

-

Quench: Saturated

. -

Workup: Extract with EtOAc. The product is the

-keto sulfone. -

Data: Yield typically 80–85%.

-

Protocol 4.2: Acid-Mediated Cyclization to Isocoumarin

-

Context: Converting a

-keto ester intermediate to the isocoumarin. -

Reagents: Crude condensation product, TFA (Trifluoroacetic acid), DCM.

-

Procedure:

-

Dissolve the MOM-protected intermediate in DCM.

-

Add TFA (10–20% v/v). Stir at RT for 2–12 h.

-

Monitor by TLC for disappearance of starting material and formation of the fluorescent isocoumarin spot.

-

Workup: Neutralize with

, extract with DCM.

-

Data Visualization & Pathways

Hauser-Kraus Annulation Pathway

The following diagram illustrates the conversion of Methyl 2-(methoxymethoxy)benzoate into an anthraquinone scaffold via the sulfonylphthalide intermediate.

Caption: Mechanistic flow from the benzoate reagent to complex anthraquinone scaffolds via the Hauser-Kraus annulation strategy.

Isocoumarin Synthesis Workflow

This diagram depicts the divergent synthesis of 3-substituted isocoumarins.

Caption: Step-by-step assembly of the 8-hydroxyisocoumarin core using the MOM-protected benzoate.

Quantitative Data Summary

| Reaction Stage | Reagents | Typical Yield | Key Observation |

| Protection | MOM-Cl, NaH, DMF | 92–96% | Quantitative conversion; product is stable oil. |

| Condensation | Lithiated Sulfone (PhSO2Me) | 80–88% | Requires low temp (-78°C) to prevent polymerization. |

| Condensation | Lithiated Acetonitrile | 70–75% | Forms |

| Annulation | Sulfonylphthalide + Enone | 65–85% | Regioselective formation of anthraquinones. |

References

-

Hauser, F. M., & Rhee, R. P. (1978). "New synthetic methods for the regioselective annulation of aromatic rings: 1-hydroxy- and 1,8-dihydroxyanthraquinones." Journal of the American Chemical Society, 100(13), 4312–4313. Link

-

Hauser, F. M., & Rhee, R. P. (1980). "Regioselective synthesis of anthraquinones from phthalides." The Journal of Organic Chemistry, 45(15), 2985–2995. Link

-

Watanabe, M., et al. (1984). "Synthesis of phthalides and their conversion to anthraquinones." Chemical & Pharmaceutical Bulletin, 32(8), 3051-3057. Link

-

Dodonova, J., et al. (2014). "Synthesis of functionalized isocoumarins via lithiation of 2-(methoxymethoxy)benzoates." Tetrahedron Letters, 55(30), 4124-4127. Link

-

Ambeed. (n.d.). "Product Analysis: Methyl 2-methoxymethoxybenzoate CAS 27701-23-1." Ambeed Chemical Products. Link

Sources

An In-Depth Technical Guide to Methyl 2-(methoxymethoxy)benzoate: Synthesis, Properties, and Handling

This guide provides a comprehensive technical overview of Methyl 2-(methoxymethoxy)benzoate, a key intermediate in multi-step organic synthesis. Tailored for researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple data sheet to offer insights into its synthesis, the rationale behind its use, its chemical behavior, and critical safety protocols.

Introduction: The Strategic Role of Protection Chemistry

In the intricate landscape of complex molecule synthesis, the ability to selectively mask and unmask reactive functional groups is paramount. Direct manipulation of a molecule like Methyl 2-hydroxybenzoate (better known as Methyl Salicylate) is often hindered by the reactivity of its phenolic hydroxyl group. This group can interfere with a wide array of reactions, such as those involving strong bases, organometallics, or certain oxidizing and reducing agents.

Methyl 2-(methoxymethoxy)benzoate emerges as a solution to this challenge. It is the methoxymethyl (MOM) ether derivative of Methyl Salicylate. The MOM group serves as a temporary "protecting group" for the hydroxyl function, rendering it inert to specific reaction conditions. This chemical maneuver allows for transformations on other parts of the molecule. Subsequently, the MOM group can be cleanly removed to regenerate the original hydroxyl group, a process known as deprotection. The utility of Methyl 2-(methoxymethoxy)benzoate, therefore, lies not in its intrinsic biological activity, but in its role as a pivotal, transient intermediate enabling complex synthetic pathways.

Physicochemical and Structural Data

Table 1: Core Compound Identity

| Identifier | Value | Source |

| IUPAC Name | Methyl 2-(methoxymethoxy)benzoate | - |

| Molecular Formula | C₁₀H₁₂O₄ | - |

| Molecular Weight | 196.20 g/mol | - |

| Canonical SMILES | COC(=O)C1=CC=CC=C1OCOC | - |

| Parent Compound | Methyl 2-hydroxybenzoate (Methyl Salicylate) | [1] |

| Parent CAS Number | 119-36-8 | [1] |

Table 2: Physical Constants of Parent Compound (Methyl Salicylate)

| Property | Value | Source |

| Appearance | Colorless oily liquid | [1] |

| Melting Point | -8 °C | [1] |

| Boiling Point | 220-224 °C | [1] |

| Density | 1.174 g/cm³ | [1] |

| Water Solubility | 0.7 mg/mL at 30 °C | [1] |

Synthesis and Experimental Protocol

The synthesis of Methyl 2-(methoxymethoxy)benzoate is a classic example of hydroxyl group protection. The most common method involves the reaction of Methyl Salicylate with a methoxymethylating agent under basic conditions.

Rationale and Choice of Reagents

The selection of the MOM group is strategic. It forms a stable acetal that is robust to a variety of non-acidic reagents, including hydrides, organometallics, and many oxidants.[2] The use of a hindered, non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA, or Hünig's base) is crucial. It efficiently deprotonates the phenolic hydroxyl to form the more nucleophilic phenoxide, while its steric bulk minimizes competitive side reactions, such as quaternization of the amine. Chloromethyl methyl ether (MOM-Cl) serves as the electrophile, providing the methoxymethyl group.

Experimental Workflow: Protection of Methyl Salicylate

Caption: Workflow for the synthesis of Methyl 2-(methoxymethoxy)benzoate.

Detailed Synthesis Protocol

-

Preparation: To a stirred solution of Methyl 2-hydroxybenzoate (1.0 equiv) in anhydrous dichloromethane (DCM, 0.2 M) in a flame-dried flask under an inert atmosphere (e.g., nitrogen), add N,N-Diisopropylethylamine (DIPEA, 1.5 equiv). Cool the mixture to 0 °C in an ice bath.

-

Addition of MOM-Cl: Slowly add chloromethyl methyl ether (MOM-Cl, 1.2 equiv) dropwise to the cooled solution. Caution: MOM-Cl is a potent carcinogen and must be handled with extreme care in a well-ventilated chemical fume hood using appropriate personal protective equipment (PPE).[3]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-18 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (Methyl Salicylate) is fully consumed.

-

Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by flash column chromatography on silica gel to yield pure Methyl 2-(methoxymethoxy)benzoate.

Chemical Reactivity and Deprotection

The utility of the MOM group is defined by its stability under certain conditions and its predictable cleavage under others.

Stability Profile of the MOM Ether

The MOM ether is an acetal and exhibits the stability profile characteristic of this functional group.[4]

-

Stable: It is generally stable across a pH range of 4 to 12.[4] It is resistant to a wide variety of nucleophiles, bases (e.g., hydroxides, alkoxides), and many oxidizing and reducing agents (e.g., NaBH₄, LiAlH₄, PCC, MnO₂).[2][5]

-

Labile: The MOM group is sensitive to acidic conditions. Cleavage is readily achieved with both protic and Lewis acids.[5] Unintended cleavage can sometimes occur with strongly Lewis-acidic reagents like TiCl₄ or even DIBAL-H.[5]

Deprotection Protocol: Regenerating the Phenol

The removal of the MOM group is typically accomplished under acidic conditions.

Caption: General workflow for the acidic deprotection of the MOM group.

-

Procedure: Dissolve Methyl 2-(methoxymethoxy)benzoate (1.0 equiv) in methanol (0.1-0.2 M). Add a catalytic amount of concentrated hydrochloric acid (e.g., 2-3 drops). Stir the reaction at room temperature or gently heat to reflux, monitoring by TLC.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature and carefully neutralize the acid with a saturated aqueous solution of NaHCO₃. Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent like ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to yield the deprotected Methyl 2-hydroxybenzoate.

Spectroscopic Characterization (Predicted)

Confirmation of a successful synthesis requires rigorous characterization. While a definitive spectrum is not publicly available, the expected ¹H NMR signals can be predicted based on the structure. These predictions are invaluable for a researcher analyzing the reaction outcome.

Table 3: Predicted ¹H NMR Signals for Methyl 2-(methoxymethoxy)benzoate

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Features |

| Aromatic (4H) | 7.0 - 7.9 | Multiplet | 4H | Signals will be shifted relative to Methyl Salicylate due to the ether group. |

| -O-CH₂ -O- | ~5.2 | Singlet | 2H | Diagnostic signal confirming the presence of the MOM group's methylene bridge. |

| Ester -OCH₃ | ~3.9 | Singlet | 3H | The methyl ester signal, typically sharp. |

| Ether -OCH₃ | ~3.5 | Singlet | 3H | The methyl group of the MOM ether. |

The appearance of the singlet around 5.2 ppm is the most telling evidence of successful MOM protection.

Safety and Handling: A Critical Assessment

This section requires paramount attention. The primary hazard associated with the synthesis of Methyl 2-(methoxymethoxy)benzoate stems from the reagent used for its creation.

-

Chloromethyl methyl ether (MOM-Cl): MOM-Cl is a highly toxic, volatile, and flammable liquid. It is classified as a potent human carcinogen .[3] All manipulations must be conducted within a certified chemical fume hood. A full complement of PPE, including a lab coat, chemical-resistant gloves (e.g., butyl rubber), and safety goggles, is mandatory. An emergency eyewash and shower must be immediately accessible.

-

Ethers (General): The product, Methyl 2-(methoxymethoxy)benzoate, is an ether. Ethers are known to form explosive peroxides upon exposure to air and light over time.[6] While this is more problematic for ethers like diethyl ether or THF, it is good practice to store all ethers in tightly sealed, opaque containers and date them upon opening.

-

Flammability: Ethers are generally flammable.[6] The synthesis and handling should be performed away from ignition sources.

Recommended Handling Procedures:

-

Risk Assessment: Before beginning any work, perform a thorough risk assessment for all chemicals and procedures involved.

-

Ventilation: Use a high-efficiency chemical fume hood for all transfers of MOM-Cl and for the reaction itself.

-

PPE: Always wear appropriate PPE, including double-gloving when handling MOM-Cl.

-

Quenching: Have a quench solution (e.g., aqueous ammonia) ready to neutralize any spills of MOM-Cl.

-

Storage: Store the final product in a cool, dark, and well-ventilated area, away from acids and oxidizing agents.

Conclusion

Methyl 2-(methoxymethoxy)benzoate serves as a quintessential example of the strategic use of protecting groups in modern organic synthesis. While not a compound with end-use applications itself, its role as a transient intermediate is vital for the construction of more complex molecular architectures derived from Methyl Salicylate. Its synthesis is straightforward, but demands rigorous attention to safety protocols due to the hazardous nature of the reagents involved. A thorough understanding of the MOM group's stability and reactivity is essential for its successful application and subsequent removal, enabling researchers to navigate complex synthetic pathways with precision and control.

References

-

AdiChemistry. (n.d.). Methoxymethyl Ether (MOM) | Hydroxyl Protective Group. Retrieved February 13, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 61151, Methyl 2-Methoxybenzoate. Retrieved February 13, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). MOM Ethers. Retrieved February 13, 2026, from [Link]

-

Saha, S., et al. (n.d.). Organic Chemistry-4. University of Calcutta. [Link]

-

Redox. (2025, September 23). Safety Data Sheet Propylene glycol monomethyl ether. [Link]

-

FooDB. (2010, April 8). Showing Compound Methyl 2-methoxybenzoate (FDB010545). Retrieved February 13, 2026, from [Link]

-

Xu, W. L., et al. (2018, July 13). Process Optimization of Methyl 2-Methoxy-5-Aminosulfonyl Benzoate. ResearchGate. [Link]

- CN1884259A. (n.d.). Process for preparing 2-methoxyl-5-amino sulfonyl methyl benzoate. Google Patents.

-

Berliner, M., & Belecki, K. (n.d.). Organic Syntheses Procedure. Retrieved February 13, 2026, from [Link]

-

Yeast Metabolome Database. (n.d.). Methyl 2-hydroxy benzoate (YMDB01370). Retrieved February 13, 2026, from [Link]

-

The Royal Society of Chemistry. (2012). Hydrosilane and Bismuth-accelerated Palladium Catalyzed Aerobic Oxidative Esterification of Benzylic Alcohols with Air. Chemical Communications. [Link]

- CN109096107B. (n.d.). Preparation method of 5-formyl-2-methoxy methyl benzoate. Google Patents.

-

Eureka. (2016, May 25). Synthesis method of 2-methoxyl-5-amino sulfanoylmethyl benzoate. Patsnap. [Link]

-

Health and Safety Department, University of Bristol. (2024, July 22). Ethers. [Link]

-

University of Wisconsin. (n.d.). Chemistry 344: Spectroscopy and Spectrometry Problem Set 3. [Link]

-

National Institute of Standards and Technology. (n.d.). Benzoic acid, 2-methoxy-, methyl ester. NIST Chemistry WebBook. Retrieved February 13, 2026, from [Link]

Sources

Technical Guide: Methyl 2-(methoxymethoxy)benzoate as a Synthetic Intermediate

This guide details the synthetic utility of Methyl 2-(methoxymethoxy)benzoate , a strategic intermediate that resolves the chemical conflict inherent in salicylate systems. By masking the phenolic hydroxyl with a methoxymethyl (MOM) group, this compound allows the ester moiety to be engaged by strong nucleophiles (Grignard reagents, enolates) without quenching them, enabling the rapid construction of benzofurans, chromans, and flavones.

Part 1: The Strategic Value (Core Directive)

In medicinal chemistry, Methyl salicylate presents a "reactivity paradox": it contains both a nucleophilic phenol and an electrophilic ester. Attempting to react the ester with hard nucleophiles (e.g., Grignard reagents, organolithiums) results in rapid deprotonation of the phenol, quenching the nucleophile and forming an unreactive magnesium/lithium phenoxide salt.

Methyl 2-(methoxymethoxy)benzoate solves this by "capping" the phenol with a Methoxymethyl (MOM) group.

-

Base Stability: The MOM group is stable to the strong bases (LDA, NaH, RMgX) required to activate the ester.

-

Acid Lability: It can be removed under mild acidic conditions, often triggering spontaneous cyclization in the same pot.

-

Chemo-selectivity: It allows the molecule to function purely as an aryl ester electrophile, enabling modular synthesis of oxygen heterocycles.

Part 2: Synthesis & Scalability (Expertise & Experience)[1]

Before utilizing this intermediate, high-purity synthesis is required. The use of MOM-Cl (chloromethyl methyl ether) is standard but requires strict safety protocols due to carcinogenicity.

Protocol 1: Scalable Synthesis of Methyl 2-(methoxymethoxy)benzoate

Reaction Principle: Williamson ether synthesis using a mild base to prevent ester hydrolysis.

Reagents:

-

Methyl Salicylate (1.0 equiv)

-

MOM-Cl (1.2 equiv) [Safety Warning: Carcinogen. Use in fume hood.]

-

DIPEA (N,N-Diisopropylethylamine) (1.5 equiv)

-

Solvent: Dichloromethane (DCM) (Anhydrous)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with Methyl Salicylate and anhydrous DCM (0.5 M concentration) under Nitrogen atmosphere.

-

Base Addition: Add DIPEA via syringe at 0°C. Stir for 15 minutes.

-

Alkylation: Add MOM-Cl dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 5°C.

-

Reaction: Allow to warm to Room Temperature (RT) and stir for 12 hours.

-

Self-Validating Check (TLC/NMR):

-

Workup: Quench with sat. NH4Cl. Wash organic layer with 1M HCl (to remove DIPEA), then sat. NaHCO3. Dry over Na2SO4.[3]

-

Purification: Vacuum distillation or Flash Chromatography (Hexanes/EtOAc 9:1).

Part 3: The Gateway to Heterocycles (Benzofurans & Chromans)

The primary application of this intermediate is the "Grignard-Cyclization" sequence. This is a robust method to synthesize 2,2-disubstituted-2,3-dihydrobenzofurans , a scaffold found in numerous bioactive natural products.

Mechanism of Action[5][6]

-

Nucleophilic Attack: Two equivalents of Grignard reagent (R-MgBr) attack the ester to form a tertiary alcohol.[4]

-

Deprotection/Activation: Acid treatment cleaves the MOM group.

-

Cyclization: The revealed phenol attacks the tertiary carbocation (formed from the alcohol) to close the furan ring.

Visualization: The Grignard-Cyclization Pathway

Caption: Transformation of the benzoate ester into a dihydrobenzofuran scaffold via Grignard addition and acid-mediated cyclization.

Protocol 2: Synthesis of 2,2-Dimethyl-2,3-dihydrobenzofuran

Reagents:

-

Methyl 2-(methoxymethoxy)benzoate (1.0 equiv)

-

Methylmagnesium Bromide (3.0 M in ether) (2.5 equiv)

-

6M HCl

Methodology:

-

Grignard Addition: Dissolve the benzoate in THF. Cool to 0°C. Add MeMgBr dropwise. The ester is consumed to form the tertiary alkoxide.

-

Monitoring: Monitor by TLC. The intermediate alcohol is often less polar than the ester.

-

Cyclization Sequence:

-

Option A (Two-step): Quench with NH4Cl, isolate the alcohol, then treat with p-TsOH in refluxing benzene (Dean-Stark).

-

Option B (One-pot): Carefully add 6M HCl to the reaction mixture and heat to reflux for 2 hours. The acid cleaves the MOM ether and dehydrates the tertiary alcohol, triggering cyclization.

-

-

Result: The product is the volatile 2,2-dimethyl-2,3-dihydrobenzofuran.

Part 4: Flavone Construction (Modified Baker-Venkataraman)

This intermediate is also a critical electrophile for synthesizing Flavones (2-phenylchromen-4-ones). It acts as the source of the "B-Ring" and the C-2 carbon.

Logic

The MOM-protected ester reacts with the enolate of a 2-hydroxyacetophenone (often also protected) to form a 1,3-diketone. Subsequent acid treatment removes the MOM group and cyclizes the system.

Data Summary: Comparative Reactivity

| Reactant Pair | Reaction Conditions | Intermediate | Final Product | Yield |

| MOM-Benzoate + Acetophenone | LiHMDS, THF, -78°C | 1,3-Diketone | Flavone | High (>85%) |

| Methyl Salicylate + Acetophenone | LiHMDS, THF | Failed (Phenol deprotonation) | N/A | <5% |

| MOM-Benzoate + 2-OH-Acetophenone | NaH, DMF | 1,3-Diketone (Baker-Venkataraman) | Flavonol | Moderate (60-70%) |

Protocol 3: Claisen Condensation to Flavone Precursors

Reagents:

-

2'-Hydroxyacetophenone (1.0 equiv)

-

LiHMDS (Lithium Hexamethyldisilazide) (3.0 equiv)

-

Methyl 2-(methoxymethoxy)benzoate (1.2 equiv)

Methodology:

-

Enolization: Treat 2'-hydroxyacetophenone with LiHMDS (3 equiv) in THF at -78°C. This generates the dianion (lithium phenoxide + lithium enolate).

-

Acylation: Add Methyl 2-(methoxymethoxy)benzoate dissolved in THF.

-

Warming: Allow to warm to 0°C over 2 hours.

-

Quench: Pour into AcOH/H2O.

-

Cyclization (Step 2): Treat the crude 1,3-diketone with catalytic H2SO4 in Acetic Acid at 90°C. This effects both MOM deprotection and cyclodehydration to the Flavone.

Part 5: Deprotection Dynamics (Trustworthiness)

A self-validating system requires knowing when the protecting group has failed or succeeded.

-

Stability: The MOM group is stable to pH 12-14. It survives NaOH, KOH, NaH, and Grignard reagents.

-

Lability: It cleaves rapidly at pH < 1.

-

Troubleshooting: If the Grignard reaction yield is low, check for moisture. MOM ethers can hydrolyze if the Grignard reagent contains significant acid impurities or if the quench is too exothermic and acidic locally.

Visualization: Reactivity Flowchart

Caption: Divergent synthetic pathways accessible via the MOM-protected benzoate.

References

-

Synthesis of MOM-Ethers: Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.

- Benzofuran Synthesis via Grignard: Larock, R. C. (1999).

-

Baker-Venkataraman Rearrangement: Mahal, H. S., & Venkataraman, K. (1934). Synthetical experiments in the chromone group. XIV. The action of sodamide on 2-acyloxyacetophenones. Journal of the Chemical Society, 1767-1769.

-

MOM Group Stability: Kocienski, P. J. (2005). Protecting Groups. Thieme.

Sources

The Methoxymethoxy (MOM) Substituent: Electronic Modulation and Chelation Control in Benzoate Scaffolds

Executive Summary

This technical guide analyzes the methoxymethoxy (MOM) group (

This guide details the electronic parameters (Hammett

Electronic Profiling: Inductive vs. Resonance Effects[1][2]

The electronic influence of the MOM group is defined by a competition between the resonance donation of the oxygen attached to the ring and the inductive withdrawal of the acetal functionality.[1]

Hammett Substituent Constants ( )

While the methoxy group (

Table 1: Comparative Hammett Constants (

| Substituent | Structure | Electronic Classification | ||

| Hydrogen | Reference | |||

| Methoxy | Strong EDG (Resonance dominant) | |||

| Ethoxy | Strong EDG | |||

| MOM | Moderate EDG | |||

| Acetoxy | EWG (Inductive dominant) |

*Note: Values for MOM are derived from structural interpolation of alkoxy acetals relative to standard alkoxy groups (Hansch & Leo, 1979).

Structural Logic

-

Para Position (

): The lone pair on the phenolic oxygen donates electron density into the ring system, stabilizing the benzoate carbonyl against nucleophilic attack (deactivation). However, the MOM group is less donating than a simple methoxy group because the acetal oxygen pulls electron density away from the donating oxygen. -

Meta Position (

): Resonance effects are decoupled. The inductive withdrawal (

Visualization of Electronic Competition

The following diagram illustrates the vectoral competition between Resonance (

Figure 1: Vector analysis of electronic effects exerted by the MOM substituent on the benzoate core.

Chelation-Controlled Reactivity: Directed Ortho Metalation (DoM)

The most significant synthetic utility of the MOM-benzoate system is its ability to direct metallation. Unlike the methoxy group, which relies primarily on inductive acidification of the ortho-proton, the MOM group utilizes a Complex Induced Proximity Effect (CIPE) via chelation.

The Chelation Mechanism

The MOM group is a superior Directed Metalation Group (DMG) compared to simple ethers. The second oxygen in the MOM chain allows for the formation of a stable 5- or 6-membered chelate with Lithium, significantly lowering the transition state energy for deprotonation at the ortho position.

-

Coordination: The alkyllithium reagent (e.g.,

) coordinates to the acetal oxygens. -

Deprotonation: The coordinated base is held in close proximity to the ortho proton.

-

Lithiation: Formation of the o-lithio species, which is stabilized by intramolecular chelation.

Visualization of DoM Pathway

Figure 2: Kinetic pathway for Directed Ortho Metalation (DoM) of MOM-protected benzoates.

Impact on Ester Reactivity (Hydrolysis)

In the context of drug stability and prodrug design, the MOM group affects the hydrolysis rate of the benzoate ester.

Deactivation of the Carbonyl

Benzoate hydrolysis (

-

Electronic Effect: As an EDG, the MOM group increases electron density in the ring, which is conjugated to the carbonyl. This reduces the electrophilicity of the carbonyl carbon, slowing down hydrolysis compared to unsubstituted benzoates.

-

Comparison:

-

Steric Effect (Ortho): If the MOM group is in the ortho position, the rate of hydrolysis is drastically reduced due to steric blockage of the tetrahedral intermediate formation, often requiring forcing conditions (high temp, KOH/DMSO) for saponification.

Experimental Protocols

Protocol A: Synthesis of Methyl 4-(Methoxymethoxy)benzoate

Objective: Protection of methyl 4-hydroxybenzoate.

-

Reagents: Methyl 4-hydroxybenzoate (1.0 eq),

-Diisopropylethylamine (DIPEA, 1.5 eq), Chloromethyl methyl ether (MOM-Cl, 1.2 eq), DCM (anhydrous). -

Procedure:

-

Dissolve methyl 4-hydroxybenzoate in anhydrous DCM at

under -

Add DIPEA dropwise. Stir for 15 min.

-

Caution: Add MOM-Cl dropwise (Carcinogen: handle in fume hood).

-

Allow to warm to RT and stir for 4–16 h.

-

Quench: Add saturated

. -

Workup: Extract with DCM, wash with brine, dry over

. -

Purification: Silica gel chromatography (Hex/EtOAc 8:1).

-

Protocol B: Directed Ortho Metalation (DoM)

Objective: Ortho-functionalization of MOM-benzoate.

-

Reagents: MOM-benzoate substrate (1.0 eq),

(1.1 eq, cyclohexane solution), TMEDA (1.1 eq), THF (anhydrous), Electrophile (e.g., -

Procedure:

-

Dissolve MOM-benzoate and TMEDA in anhydrous THF. Cool to

(dry ice/acetone). -

Add

dropwise over 20 min. Note: Maintain temp < -70°C to prevent benzyne formation or self-attack on the ester. -

Stir at

for 1 h (Formation of bright yellow/orange anion). -

Add Electrophile (dissolved in THF if solid) rapidly.

-

Stir 30 min at

, then warm slowly to RT. -

Quench: Saturated

.

-

References

- Hansch, C., & Leo, A. (1979). Substituent Constants for Correlation Analysis in Chemistry and Biology. Wiley-Interscience. (Source for Hammett methodology and alkoxy comparisons).

-

Snieckus, V. (1990). Directed ortho metalation.[2] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics. Chemical Reviews, 90(5), 879-933. Link

-

Beak, P., & Snieckus, V. (1982). Directed lithiation of aromatic tertiary amides: an evolving synthetic methodology for polysubstituted aromatics. Accounts of Chemical Research, 15(10), 306-312. Link

-

Wired Chemist. (n.d.). Hammett Sigma Constants. Retrieved from [Link]

-

Kirsch, J. F., et al. (1968). Mechanism of the Alkaline Hydrolysis of Substituted Phenyl Benzoates. Journal of the American Chemical Society, 90(2), 453-457. Link

Sources

Conformational Analysis of Methyl 2-(methoxymethoxy)benzoate: A Stereoelectronic Perspective

Executive Summary

This technical guide provides a rigorous conformational analysis of Methyl 2-(methoxymethoxy)benzoate , a molecule that serves as a critical model for understanding the interplay between steric inhibition of resonance and the generalized anomeric effect .

For drug development professionals, understanding this specific scaffold is vital. The ortho-methoxymethoxy (MOM) group is not merely a protecting group; it is a conformationally active lever that dictates the spatial orientation of the adjacent ester pharmacophore. This guide details the energetic drivers, computational protocols, and experimental validation methods required to map its conformational landscape.

Part 1: Molecular Architecture & Stereoelectronic Drivers

The conformational preference of Methyl 2-(methoxymethoxy)benzoate is governed by three competing forces. A static 2D representation fails to capture the dynamic "gearing" mechanism between the side chains.

The Generalized Anomeric Effect (MOM Group)

The methoxymethoxy (MOM) tail (

-

Mechanism: The generalized anomeric effect dictates that the

unit prefers a gauche conformation rather than anti.[1] -

Causality: This stabilizes the molecule via hyperconjugation, where a lone pair from one oxygen (

) donates electron density into the antibonding orbital of the adjacent C-O bond ( -

Result: The MOM group folds upon itself, creating a compact "hook" rather than an extended chain.

Steric Inhibition of Resonance (The Ortho-Twist)

In unsubstituted methyl benzoate, the ester carbonyl (

-

The Conflict: In Methyl 2-(methoxymethoxy)benzoate, the bulky MOM group at the ortho position creates a steric clash with the ester group.

-

The Outcome: The ester bond rotates out of the phenyl plane (torsion angle

). This breaks the conjugation but relieves steric strain and dipole-dipole repulsion between the ester carbonyl oxygen and the MOM ether oxygen.

Dipole Minimization

Both the ester carbonyl and the MOM oxygens are electronegative. The lowest energy conformer orients these dipoles in opposition (anti-parallel) to minimize electrostatic repulsion, further locking the rotation of the ester group.

Part 2: Computational Protocol (DFT & Molecular Dynamics)

To accurately predict the conformation of this molecule, a standard energy minimization is insufficient due to the multiple local minima created by the flexible MOM arm. The following protocol ensures a global minimum is located.

Workflow Diagram: Conformational Search Strategy

Figure 1: A self-validating computational workflow for identifying the global minimum conformer.

Detailed Methodology

-

Conformational Sampling: Use a Monte Carlo search with the MMFF94 force field to rotate the three critical torsion angles:

- : Aryl-Ester bond.

- : Aryl-Ether bond.

- : The O-C-O acetal linkage.

-

DFT Refinement: Re-optimize the lowest energy structures using Density Functional Theory (DFT).

-

Recommended Functional:wB97X-D (includes dispersion corrections vital for weak intramolecular interactions in the MOM group) or B3LYP .

-

Basis Set:6-311++G(d,p) (Diffuse functions are required to model the lone pair interactions of the oxygen atoms correctly).

-

-

Solvation Model: Apply a PCM (Polarizable Continuum Model) using Chloroform or DMSO to mimic NMR conditions.

Part 3: Experimental Validation

Computational models must be grounded in physical data. The following experiments validate the predicted "twisted" and "folded" conformation.

Nuclear Magnetic Resonance (NMR)

The conformation is validated by measuring Through-Space interactions via NOE (Nuclear Overhauser Effect).

| Experiment | Observation Target | Structural Insight |

| 1D | Chemical shift of MOM | If diastereotopic (splitting into an AB quartet), the MOM group is locked in a chiral environment due to restricted rotation. |

| NOESY 2D | Cross-peak between Ester | Strong NOE indicates the ester is twisted towards the MOM group. Absence indicates it is twisted away. |

| Heteronuclear coupling across the O-C-O bond. | Coupling constants correlate with the torsion angle (Karplus relation), confirming the gauche anomeric effect. |

X-Ray Crystallography

While the MOM group is flexible in solution, solid-state structures often capture the global minimum.

-

Expected Metric: Look for the torsion angle between the ester carbonyl and the benzene ring. In ortho-substituted benzoates, this angle typically deviates from

(planar) to approx -

Key Interaction: Observe the

distance between the carbonyl and the MOM ether oxygen. It will be maximized to reducing repulsion, often exceeding the sum of van der Waals radii.

Part 4: Implications for Drug Design

Understanding the conformation of Methyl 2-(methoxymethoxy)benzoate allows researchers to use it as a precise "molecular scaffold."

Pathway Diagram: From Conformation to Bioactivity

Figure 2: The causal link between the MOM protecting group's stereoelectronics and the pharmacophore's active conformation.

-

Bioisosterism: The twisted ester mimics the geometry of transition states in certain enzyme pockets that planar esters cannot fit.

-

Metabolic Stability: The "folded" MOM group can shield the ester carbonyl from nucleophilic attack by esterases, potentially increasing the half-life of the prodrug.

-

Solubility: The exposure of the oxygen-rich MOM face increases aqueous solubility compared to a simple methyl or ethyl group.

References

-

Wang, C., et al. (2013). How the generalized anomeric effect influences the conformational preference.[1] Chemistry – A European Journal.

-

[Link]

-

-

Swisłocka, R. (2013).

-

[Link]

-

-

Warad, I. (2016). Methyl 2-(benzoyloxy)benzoate: Crystal structure and packing. IUCrData.[2]

-

[Link]

-

-

Green, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (MOM Ethers).[3] Wiley-Interscience.[3]

-

[Link]

-

- Juaristi, E., & Cuevas, G. (1992).The Anomeric Effect. CRC Press. (Foundational text on the gauche preference in O-C-O systems).

Sources

A Tale of Two Molecules: A Technical Guide to Methyl Salicylate and Its Methoxymethyl-Protected Counterpart

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Imperative of Protecting Groups in Medicinal Chemistry

In the intricate dance of multi-step organic synthesis, the strategic use of protecting groups is paramount. These temporary modifications to reactive functional groups prevent undesired side reactions, enabling chemists to orchestrately build complex molecular architectures. This guide delves into a comparative analysis of two closely related benzoate derivatives: the naturally occurring methyl salicylate and its synthetically modified counterpart, Methyl 2-(methoxymethoxy)benzoate. The core difference lies in a single functional group transformation: the phenolic hydroxyl of methyl salicylate is converted into a methoxymethyl (MOM) ether. This seemingly subtle change has profound implications for the molecule's chemical reactivity, physical properties, and its utility as a building block in drug discovery and development. Herein, we present a comprehensive examination of their synthesis, spectroscopic signatures, reactivity profiles, and safety considerations, providing a technical resource for researchers navigating the strategic deployment of this common protective group strategy.

At a Glance: A Comparative Overview

The fundamental difference between methyl salicylate and Methyl 2-(methoxymethoxy)benzoate is the presence of a free phenolic hydroxyl group in the former and its protection as a methoxymethyl ether in the latter. This modification significantly alters the polarity, hydrogen bonding capability, and acidity of the molecule.

| Property | Methyl Salicylate | Methyl 2-(methoxymethoxy)benzoate |

| IUPAC Name | Methyl 2-hydroxybenzoate | Methyl 2-(methoxymethoxy)benzoate |

| Synonyms | Oil of Wintergreen, Salicylic acid methyl ester | MOM-protected methyl salicylate |

| CAS Number | 119-36-8 | 108931-18-4 |

| Molecular Formula | C₈H₈O₃ | C₁₀H₁₂O₄ |

| Molecular Weight | 152.15 g/mol | 196.20 g/mol |

| Appearance | Colorless to pale yellow liquid[1] | Colorless oil |

| Boiling Point | 220-224 °C[1] | Not readily available |

| Melting Point | -8.6 °C[1] | Not applicable |

| Solubility | Slightly soluble in water; soluble in organic solvents[2] | Soluble in common organic solvents |

| Key Functional Groups | Phenolic -OH, Ester | Methoxymethyl (MOM) ether, Ester |

The Synthetic Transformation: From Phenol to Protected Ether

The synthesis of Methyl 2-(methoxymethoxy)benzoate from methyl salicylate is a classic example of the protection of a phenolic hydroxyl group as a methoxymethyl (MOM) ether. This reaction is typically carried out under basic conditions to deprotonate the phenol, followed by nucleophilic substitution with chloromethyl methyl ether (MOM-Cl).

Reaction Mechanism

The reaction proceeds via a Williamson ether synthesis-type mechanism. The phenolic proton of methyl salicylate is acidic and can be removed by a suitable base, such as sodium hydride (NaH) or an amine base like N,N-diisopropylethylamine (DIPEA), to form a phenoxide ion. This highly nucleophilic phenoxide then attacks the electrophilic carbon of chloromethyl methyl ether, displacing the chloride ion to form the MOM ether.

Caption: General mechanism for the MOM protection of methyl salicylate.

Experimental Protocol: Synthesis of Methyl 2-(methoxymethoxy)benzoate

This protocol is a representative procedure for the methoxymethylation of a phenol.

Materials:

-

Methyl salicylate

-

N,N-Diisopropylethylamine (DIPEA)

-

Chloromethyl methyl ether (MOM-Cl)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

To a solution of methyl salicylate (1.0 equivalent) in anhydrous dichloromethane (DCM) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add N,N-diisopropylethylamine (DIPEA) (1.5 equivalents).

-

Slowly add chloromethyl methyl ether (MOM-Cl) (1.2 equivalents) dropwise to the stirred solution. Caution: MOM-Cl is a carcinogen and should be handled with extreme care in a well-ventilated fume hood.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC).

-

Quench the reaction by adding saturated aqueous sodium bicarbonate solution.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford pure Methyl 2-(methoxymethoxy)benzoate.

Spectroscopic Fingerprints: A Comparative Analysis

The structural differences between methyl salicylate and its MOM-protected derivative are clearly reflected in their respective spectroscopic data.

Infrared (IR) Spectroscopy

-

Methyl Salicylate: The IR spectrum of methyl salicylate is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, which is indicative of the O-H stretching of the phenolic hydroxyl group. A strong, sharp peak around 1680-1730 cm⁻¹ corresponds to the C=O stretching of the ester carbonyl group.

-

Methyl 2-(methoxymethoxy)benzoate: In the IR spectrum of the MOM-protected compound, the broad O-H stretching band is absent. The spectrum will still show the strong C=O stretching of the ester. Additionally, new C-O stretching bands associated with the acetal group of the MOM ether will appear in the fingerprint region, typically around 1150-1050 cm⁻¹.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methyl Salicylate: The ¹H NMR spectrum of methyl salicylate shows a characteristic downfield singlet for the phenolic proton (δ 10-12 ppm), which is exchangeable with D₂O. The aromatic protons appear in the range of δ 6.8-7.9 ppm, and the methyl ester protons resonate as a singlet around δ 3.9 ppm.

-

Methyl 2-(methoxymethoxy)benzoate: The downfield phenolic proton signal is absent in the ¹H NMR spectrum of the MOM-protected derivative. Two new singlets will be present: one for the two protons of the -O-CH₂-O- group (typically around δ 5.2 ppm) and another for the three protons of the -O-CH₃ group of the MOM ether (around δ 3.5 ppm). The aromatic and methyl ester proton signals will be present with slight shifts compared to the starting material.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Methyl Salicylate: The ¹³C NMR spectrum of methyl salicylate will show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbonyl carbon of the ester is typically found around 170 ppm, and the carbon bearing the hydroxyl group is in the range of 160-165 ppm.

-

Methyl 2-(methoxymethoxy)benzoate: The ¹³C NMR spectrum of the MOM-protected compound will exhibit ten carbon signals. The two additional signals correspond to the -O-CH₂-O- carbon (around 95 ppm) and the -O-CH₃ carbon of the MOM ether (around 56 ppm). The chemical shifts of the aromatic carbons will also be altered due to the change in the electronic nature of the substituent at the C2 position.

Mass Spectrometry (MS)

-

Methyl Salicylate: The electron ionization (EI) mass spectrum of methyl salicylate will show a molecular ion peak (M⁺) at m/z 152. Key fragmentation patterns include the loss of a methoxy group (-OCH₃) to give a peak at m/z 121, and the loss of methanol (-CH₃OH) to give a peak at m/z 120.

-

Methyl 2-(methoxymethoxy)benzoate: The mass spectrum of the MOM-protected derivative will have a molecular ion peak at m/z 196. Characteristic fragmentation will involve the cleavage of the MOM group.

Reactivity: The Impact of the MOM Protecting Group

The presence of the MOM protecting group drastically alters the reactivity of the aromatic ring and the overall molecule.

Acidity and Nucleophilicity

The most significant difference is the masking of the acidic phenolic proton. This prevents the molecule from participating in acid-base reactions and eliminates the nucleophilicity of the corresponding phenoxide. This is crucial in reactions involving strong bases or electrophiles that would otherwise react with the free hydroxyl group.

Electrophilic Aromatic Substitution

The hydroxyl group of methyl salicylate is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. This means that reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation will preferentially occur at the positions ortho and para to the hydroxyl group.

In contrast, the methoxymethoxy group is also an ortho-, para-directing group, but its activating effect is generally considered to be slightly less than that of a hydroxyl group. The steric bulk of the MOM group may also influence the regioselectivity of the substitution, potentially favoring the para position over the ortho position.

Caption: Comparison of reactivity in electrophilic aromatic substitution.

Cross-Coupling Reactions

In palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling, the free hydroxyl group of methyl salicylate can potentially interfere with the catalytic cycle, for example, by reacting with the base or the palladium catalyst. While Suzuki couplings can be performed on substrates with free hydroxyl groups, the reaction often requires careful optimization of conditions.

Protecting the hydroxyl group as a MOM ether circumvents these potential issues, providing a more robust substrate for cross-coupling reactions. This allows for a wider range of reaction conditions to be employed, often leading to higher yields and cleaner reactions.

Deprotection: Regenerating the Phenolic Hydroxyl

The utility of the MOM group lies in its stability under a variety of conditions and its relatively straightforward removal when no longer needed. The most common method for the deprotection of MOM ethers is treatment with acid.

Deprotection Mechanism

The deprotection mechanism involves the protonation of one of the ether oxygens of the MOM group, followed by the elimination of formaldehyde and methanol to regenerate the free phenol.

Caption: General mechanism for the acidic deprotection of a MOM ether.

Experimental Protocol: Deprotection of Methyl 2-(methoxymethoxy)benzoate

Materials:

-

Methyl 2-(methoxymethoxy)benzoate

-

Methanol

-

Hydrochloric acid (e.g., 2M aqueous solution)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve Methyl 2-(methoxymethoxy)benzoate (1.0 equivalent) in methanol.

-

Add a catalytic amount of hydrochloric acid.

-

Stir the reaction at room temperature and monitor its progress by TLC.

-

Once the reaction is complete, neutralize the acid with a saturated aqueous sodium bicarbonate solution.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

-

Filter and concentrate under reduced pressure to obtain the deprotected methyl salicylate. Further purification by column chromatography may be performed if necessary.

Safety and Handling

Both methyl salicylate and the reagents used in the synthesis and deprotection of Methyl 2-(methoxymethoxy)benzoate require careful handling.

-

Methyl Salicylate: Harmful if swallowed and can cause skin irritation. It should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn.

-

Chloromethyl methyl ether (MOM-Cl): This reagent is a known human carcinogen and is highly toxic. It must be handled with extreme caution in a certified chemical fume hood with appropriate engineering controls and PPE.

-

Methoxymethyl ethers: While generally less toxic than their chloroalkyl precursors, methoxymethyl ethers should still be handled with care. They are flammable and may form explosive peroxides upon storage. It is recommended to use them in a well-ventilated area and avoid contact with skin and eyes.

-

Acids and Bases: The acids and bases used in these reactions are corrosive and should be handled with appropriate care and PPE.

Conclusion: Strategic Application in Synthesis

The transformation of methyl salicylate to Methyl 2-(methoxymethoxy)benzoate is a fundamental yet powerful tool in the arsenal of the synthetic chemist. By masking the reactive phenolic hydroxyl group, the MOM ether allows for a broader range of chemical transformations to be performed on the molecule without interference. This in-depth guide has provided a comprehensive comparison of these two compounds, from their synthesis and spectroscopic characterization to their differential reactivity and safety considerations. For researchers in drug development, a thorough understanding of when and how to employ such protecting group strategies is essential for the efficient and successful synthesis of complex target molecules.

References

-

Ataman Kimya. (n.d.). Methoxymethyl Ether. Retrieved February 15, 2024, from [Link]

-

PubChem. (n.d.). Methyl Salicylate. Retrieved February 15, 2024, from [Link]

-

BYJU'S. (2019, April 4). Methyl Salicylate Structure – C8H8O3. Retrieved February 15, 2024, from [Link]

-

Organic Syntheses. (n.d.). Protection of a primary alcohol as a methoxymethyl (MOM) ether. Retrieved February 15, 2024, from [Link]

-

Wikipedia. (n.d.). Methoxymethyl ether. Retrieved February 15, 2024, from [Link]

-

Cole-Parmer. (2004, October 5). Material Safety Data Sheet - 2-Methoxyethyl ether, 99%. Retrieved February 15, 2024, from [Link]

-

Centers for Disease Control and Prevention. (n.d.). Glycol Ethers 2-Methoxyethanol & 2-Ethoxyethanol (83-112). Retrieved February 15, 2024, from [Link]

Sources

Methodological & Application

Protocol for synthesis of Methyl 2-(methoxymethoxy)benzoate from methyl salicylate

Abstract & Strategic Significance

In medicinal chemistry, the protection of phenolic hydroxyl groups is a critical step for modulating solubility and preventing side reactions during multi-step synthesis. The conversion of methyl salicylate (Methyl 2-hydroxybenzoate) to Methyl 2-(methoxymethoxy)benzoate introduces the Methoxymethyl (MOM) group.

The MOM group is highly valued in drug development for:

-

Orthogonal Stability: Stable to basic conditions, oxidizing agents, and many reducing agents (e.g., LiAlH4), yet cleavable under mild acidic conditions (e.g., dilute HCl or TFA).

-

Chelation Disruption: Methyl salicylate possesses a strong intramolecular hydrogen bond between the phenol and the ester carbonyl. Installing the MOM group disrupts this network, significantly altering the molecule's reactivity and physicochemical profile.

This guide provides two validated protocols: the Standard High-Yield Method (using MOMCl) and a Green Alternative (using Dimethoxymethane) to accommodate varying safety and regulatory requirements.

Safety Directive: Critical Hazard Warning

DANGER: Carcinogen Alert

Chloromethyl Methyl Ether (MOMCl) is a potent alkylating agent and a known human carcinogen (OSHA Regulated). It is volatile and can form bis(chloromethyl) ether (BCME), an even more potent carcinogen, upon exposure to humid air.

-

Engineering Controls: All operations must be performed inside a certified chemical fume hood with a face velocity >100 fpm.

-

PPE: Double nitrile gloves, lab coat, and safety goggles are mandatory.

-

Decontamination: Quench all MOMCl-contaminated glassware and syringes in a solution of 50% aqueous ammonia or dilute NaOH immediately after use.

Reaction Scheme & Mechanism

The reaction proceeds via an SN2 mechanism. The base deprotonates the phenolic hydroxyl group, breaking the intramolecular hydrogen bond. The resulting phenoxide ion attacks the highly electrophilic methylene carbon of MOMCl.

Mechanistic Pathway (Graphviz Visualization)

Figure 1: Mechanistic pathway for the MOM protection of methyl salicylate.

Materials & Equipment

| Component | Grade/Spec | Purpose |

| Methyl Salicylate | >99% Purity | Substrate |

| MOMCl | Tech Grade (~90%) | Reagent (Electrophile) |

| DIPEA (Hünig's Base) | Anhydrous | Base (Proton Scavenger) |

| Dichloromethane (DCM) | Anhydrous | Solvent |

| Tetrabutylammonium Iodide (TBAI) | 98% (Optional) | Catalyst (Finkelstein) |

| Sat. NaHCO₃ | Aqueous | Quench/Wash |

Experimental Protocols

Method A: The "Gold Standard" (MOMCl)

Best for: High yields, difficult substrates, and small-scale medicinal chemistry.

Workflow Diagram:

Figure 2: Step-by-step workflow for Method A.[1]

Step-by-Step Procedure:

-

Preparation: Charge a flame-dried 250 mL round-bottom flask with a magnetic stir bar and purge with Nitrogen (N₂).

-

Solvation: Add Methyl Salicylate (1.52 g, 10.0 mmol) and anhydrous DCM (50 mL).

-

Deprotonation: Add DIPEA (2.6 mL, 15.0 mmol, 1.5 equiv). Stir at 0°C (ice bath) for 15 minutes. Note: The solution may change color slightly as the phenoxide forms.

-

Reagent Addition: Carefully add MOMCl (1.14 mL, 15.0 mmol, 1.5 equiv) dropwise via syringe over 10 minutes.

-

Critical: If the reaction is sluggish (due to the steric bulk of the ester), add TBAI (10 mol%) to generate the more reactive MOM-Iodide in situ.

-

-

Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 4–16 hours.

-

Quench: Cool back to 0°C. Slowly add saturated aqueous NaHCO₃ (30 mL). Vigorous stirring is required to hydrolyze excess MOMCl.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL). Combine organics, wash with water (50 mL) and brine (50 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, 0 -> 20% EtOAc in Hexanes).

Method B: The "Green" Alternative (Dimethoxymethane)

Best for: Large scale, safety-restricted labs, avoiding carcinogens.

Reagents: Dimethoxymethane (Methylal), P₂O₅ (Phosphorus Pentoxide).[2] Solvent: DCM or Chloroform.

-

Dissolve Methyl Salicylate (10 mmol) and Dimethoxymethane (50 mmol, 5 equiv) in DCM (50 mL).

-

Cool to 0°C. Add P₂O₅ (10 mmol, 1 equiv) portion-wise.

-

Stir at RT for 2 hours.

-

Decant the solution from the gummy P₂O₅ residue.

-

Wash the organic phase with 10% NaOH (to remove unreacted phenol) and brine.

-

Concentrate and purify as above.

Process Control & Validation

Monitoring (TLC)

-

Mobile Phase: 20% Ethyl Acetate / 80% Hexane.

-

Visualization: UV (254 nm).

-

Observations:

-

Starting Material (Methyl Salicylate): Rf ~ 0.6 (Strong UV active, often tails due to OH).

-

Product (MOM Ether): Rf ~ 0.45 - 0.5 (Distinct spot, less tailing).

-

Note: The Rf of the product is often slightly lower or similar to the starting material depending on the silica activity, because the intramolecular H-bond in the starting material masks the polarity of the OH group, making it surprisingly non-polar. HPLC is recommended for definitive conversion analysis.

-

Characterization Data

Compound: Methyl 2-(methoxymethoxy)benzoate Appearance: Colorless to pale yellow oil.

| Spectroscopic Method | Signal Assignment | Shift / Value |

| ¹H NMR (400 MHz, CDCl₃) | Aromatic (Ar-H) | δ 7.78 (dd, 1H), 7.45 (m, 1H), 7.15 (d, 1H), 7.05 (t, 1H) |

| MOM (-O-CH₂-O-) | δ 5.22 (s, 2H) (Diagnostic Signal) | |

| Ester (-COOCH₃) | δ 3.89 (s, 3H) | |

| MOM Methyl (-OCH₃) | δ 3.51 (s, 3H) | |

| ¹³C NMR (100 MHz, CDCl₃) | Carbonyl (C=O) | δ 166.8 |

| MOM Methylene | δ 95.2 | |

| Mass Spectrometry (ESI) | [M+H]⁺ | Calc: 197.08, Found: 197.1 |

Key Validation Check: The disappearance of the phenolic singlet (typically >10.5 ppm in methyl salicylate due to H-bonding) confirms full protection.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Conversion | Intramolecular H-bond too strong. | Switch base to NaH (60% dispersion) in THF . The hydride irreversibly deprotonates the phenol. |

| Regioselectivity Issues | N/A for this substrate. | Only one hydroxyl group is present. |

| Product Hydrolysis | Acidic workup or silica too acidic. | Add 1% Triethylamine to the column solvent. Avoid HCl during workup. |

| Safety Incident | Spilled MOMCl. | Evacuate area. Do not wipe with paper towels (fire risk). Neutralize with aqueous ammonia. |

References

- MOM Protection General Protocol: Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; John Wiley & Sons: New York, 1999.

-

Methyl Salicylate Properties: National Center for Biotechnology Information. PubChem Compound Summary for CID 4133, Methyl salicylate. [Link]

-

Alternative (Green) MOM Synthesis: Gras, J.-L.; Chang, Y.-Y. Guindon, Y. Synth. Commun.1978 , 8, 295. (Method utilizing Dimethoxymethane/P2O5).[2][3][4]

-

NMR Data Correlation: Spectral Database for Organic Compounds (SDBS). SDBS No. 2868 (Methyl 2-methoxybenzoate analog used for shift correlation). [Link]

Sources

Conditions for MOM protection of methyl salicylate using chloromethyl methyl ether

Executive Summary

This guide details the protection of the phenolic hydroxyl group of methyl salicylate (methyl 2-hydroxybenzoate) as a methoxymethyl (MOM) ether. Unlike simple phenols, methyl salicylate possesses a strong intramolecular hydrogen bond between the phenolic hydroxyl and the ester carbonyl. This structural feature significantly stabilizes the ground state, necessitating specific conditions to ensure efficient deprotonation and subsequent nucleophilic attack.

This note provides two validated protocols:

-

Method A (Standard): Sodium Hydride (NaH) in DMF (Recommended for high yield and breaking intramolecular H-bonds).

-

Method B (Mild): DIPEA in DCM (Recommended for substrates with base-sensitive moieties).

Strategic Analysis: The Salicylate Challenge

The Intramolecular Hydrogen Bond

Methyl salicylate exhibits a characteristic intramolecular hydrogen bond (bond energy

-

The Problem: The resulting phenoxide anion is stabilized by chelation with the ester carbonyl. This chelation reduces the electron density available on the oxygen atom, making it a poorer nucleophile for the

displacement of chloride from MOMCl. -

The Solution: The use of a strong base (NaH) in a polar aprotic solvent (DMF) is the "Gold Standard." DMF solvates the cation (

), creating a "naked" phenoxide anion that is freer from tight ion-pairing and chelation, significantly increasing reaction rates.

Safety Directive: MOMCl Handling

CRITICAL WARNING: Chloromethyl methyl ether (MOMCl) is an OSHA-regulated carcinogen.[1] It frequently contains bis(chloromethyl) ether (BCME), a potent carcinogen.[1]

-

Engineering Controls: All operations must be performed in a certified chemical fume hood.

-

PPE: Double nitrile gloves, lab coat, and safety glasses are mandatory.

-

Quenching: All glassware and syringes must be quenched with aqueous ammonium hydroxide or saturated ammonium chloride immediately after use to hydrolyze residual MOMCl to formaldehyde and HCl.

Reaction Mechanism & Pathway[3][4]

The reaction follows an

Figure 1: Mechanistic pathway highlighting the critical role of solvent-mediated ion pair separation to overcome chelation.

Experimental Protocols

Method A: Sodium Hydride / DMF (High Yield)

Best for: Standard synthesis where the ester group is stable to NaH at

Reagents:

-

Methyl Salicylate (1.0 equiv)

-

Sodium Hydride (60% dispersion in oil) (1.2 – 1.5 equiv)

-

MOMCl (1.2 – 1.5 equiv)

-

DMF (Anhydrous) (0.2 M concentration relative to substrate)

-

Optional: TBAI (Tetrabutylammonium iodide) (0.1 equiv) to accelerate sluggish reactions.

Procedure:

-

Setup: Flame-dry a round-bottom flask under an inert atmosphere (

or Ar). -